4-(4-Propylphenyl)benzoic Acid

Description

Overview of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are a cornerstone of modern chemical sciences. ontosight.aibritannica.comnih.gov These compounds, characterized by a benzene (B151609) ring attached to a carboxyl group, are naturally present in many plants and can also be produced by microorganisms. nih.govwikipedia.org The versatility of the benzoic acid structure allows for a wide range of modifications, leading to a vast family of derivatives with diverse applications. ontosight.aiijcrt.org These applications span numerous fields, including pharmaceuticals, agrochemicals, and material science. ontosight.ai

In the realm of materials science, benzoic acid derivatives are utilized in the synthesis of polymers and liquid crystals. ontosight.ai Their rigid aromatic cores combined with flexible aliphatic chains are key to creating molecules with specific mesomorphic behaviors, which are essential for liquid crystal displays. Furthermore, the reactivity of the carboxylic acid group makes these compounds valuable intermediates in organic synthesis. ontosight.ai They can undergo various reactions, such as esterification and amidation, to produce more complex molecules. nih.gov

The biological activity of benzoic acid derivatives is another significant area of study. They are widely used as antimicrobial and antifungal agents in food preservation. nih.govwikipedia.orgijcrt.org In pharmaceutical research, these compounds serve as building blocks for the development of new drugs, with studies exploring their potential as anti-inflammatory, antimicrobial, and even anticancer agents. ontosight.aitandfonline.com The ability to introduce different functional groups onto the benzene ring allows for the fine-tuning of their biological and chemical properties. ontosight.aiarabjchem.org

Significance of 4-(4-Propylphenyl)benzoic Acid as a Research Compound

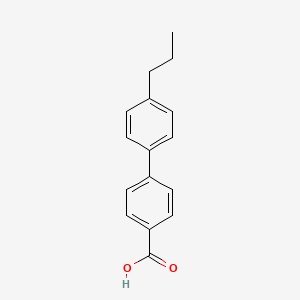

This compound, also known as 4'-propylbiphenyl-4-carboxylic acid, is a specific derivative of benzoic acid that has garnered attention in scientific research. ontosight.aicymitquimica.com Its structure consists of a biphenyl (B1667301) backbone with a propyl group on one phenyl ring and a carboxylic acid group on the other. ontosight.ai This particular arrangement of functional groups imparts unique chemical and physical properties that make it a valuable compound for specific research applications, particularly in the field of liquid crystals and materials science. cymitquimica.com

The synthesis of this compound can be achieved through various organic reactions. One common method involves the esterification of this compound with a corresponding phenol (B47542). The resulting esters are often investigated for their liquid crystalline properties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

| Appearance | White to orange to green powder to crystal |

| Purity | >98.0% (GC)(T) |

| CAS Number | 88038-94-2 |

| IUPAC Name | This compound |

This data is compiled from multiple sources. cymitquimica.comnih.govbiosynth.comchemimpex.com

The research interest in this compound stems from its role as a building block for more complex molecules, particularly those with applications in materials science. cymitquimica.com Its use as a precursor in the synthesis of liquid crystals is a primary focus of investigation. vulcanchem.comvulcanchem.com

Historical Context of Related Biphenyl Carboxylic Acids in Scientific Inquiry

The scientific investigation of biphenyl carboxylic acids is deeply connected to the broader history of biphenyl chemistry, which dates back to the mid-19th century. Early work focused on the synthesis of biphenyl derivatives, with initial attempts at carbon-carbon bond formation being reported in the 1850s. The development of various synthetic methods, including the Ullmann coupling and later, modern cross-coupling reactions, significantly advanced the ability of chemists to create a wide array of substituted biphenyl scaffolds.

In the mid-20th century, a significant focus of research shifted towards biphenyl-based liquid crystalline compounds. Scientists recognized that combining rigid aromatic cores, like the biphenyl unit, with flexible aliphatic chains was crucial for achieving the desired liquid crystalline properties. This led to extensive studies of biphenyl-4,4'-dicarboxylic acid derivatives and other related structures throughout the 1970s and beyond, driven by their potential applications in polymer chemistry and materials science.

The synthesis of various biphenyl-4-carboxylic acid derivatives has been a subject of considerable research, with a focus on their potential as inhibitors for certain enzymes. arabjchem.org The ability to introduce different substituents onto the biphenyl rings allows for the exploration of structure-activity relationships, which is a fundamental aspect of medicinal chemistry and drug design. arabjchem.org The historical development of synthetic methodologies has been crucial in enabling these investigations, allowing for the creation of a diverse library of biphenyl carboxylic acid compounds for biological screening. arabjchem.org

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-11H,2-3H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPBURTZSXRGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335102 | |

| Record name | 4-(4-Propylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88038-94-2 | |

| Record name | 4-(4-Propylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Propylphenyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(4-Propylphenyl)benzoic Acid

The synthesis of this compound, a biphenyl (B1667301) derivative, is primarily achieved through modern cross-coupling reactions, which are highly efficient in creating carbon-carbon bonds between aromatic rings.

Multi-step Organic Synthesis Approaches

The construction of the this compound molecule typically involves a multi-step sequence. A prevalent and highly effective strategy is the Suzuki-Miyaura coupling reaction. This approach builds the core biphenyl structure by coupling an arylboronic acid with an aryl halide.

A representative multi-step synthesis can be outlined as follows:

Preparation of the Boronic Acid: The synthesis often begins with the preparation of 4-propylphenylboronic acid. This can be achieved by reacting 1-bromo-4-propylbenzene (B1266215) with magnesium to form a Grignard reagent, which is then treated with a trialkyl borate (B1201080) followed by acidic workup.

Suzuki-Miyaura Coupling: The prepared 4-propylphenylboronic acid is then coupled with a suitable 4-halobenzoic acid derivative, such as methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate. This reaction is catalyzed by a palladium complex.

Hydrolysis: The resulting ester (methyl 4-(4-propylphenyl)benzoate) is then hydrolyzed, typically under basic conditions using sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the final product, this compound.

An alternative approach involves reversing the functional groups on the precursors, for instance, coupling 4-carboxyphenylboronic acid with 1-bromo-4-propylbenzene.

Catalytic Reactions in this compound Formation

Catalysis is fundamental to the efficient synthesis of this compound. Different catalytic systems are employed depending on the chosen synthetic route.

Palladium Catalysis: The Suzuki-Miyaura coupling is the most prominent catalytic reaction used for this synthesis. It relies on a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), in combination with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) or more complex ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). chemicalbook.com The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that form the biphenyl C-C bond. lookchem.com

Lewis Acid Catalysis: Another key catalytic reaction, often used in the synthesis of precursors, is the Friedel-Crafts alkylation or acylation. For instance, biphenyl can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-propionylbiphenyl. chemicalbook.com This intermediate can then be reduced to 4-propylbiphenyl. evitachem.com

Copper Catalysis: While less common for this specific molecule, copper-catalyzed coupling reactions are also a known method for forming biaryl linkages and could potentially be adapted for this synthesis. ias.ac.in

| Reaction Type | Catalyst System | Purpose |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃) | Formation of the biphenyl C-C bond. lookchem.com |

| Friedel-Crafts Acylation | AlCl₃ (Lewis Acid) | Introduction of the acyl group to the biphenyl precursor. chemicalbook.com |

Precursor and Intermediate Compounds in Synthesis

The synthesis of this compound relies on several key precursor and intermediate compounds. The specific choice of precursors is dictated by the synthetic strategy, most notably for cross-coupling reactions.

| Compound Name | CAS Number | Role in Synthesis | Reference |

|---|---|---|---|

| 4-Propylphenylboronic acid | 134150-01-9 | Coupling partner in Suzuki reaction | |

| 4-Bromobenzoic acid | 586-76-5 | Coupling partner in Suzuki reaction | lookchem.com |

| 4-Iodobenzoic acid | 619-58-9 | Coupling partner in Suzuki reaction | lookchem.com |

| 4-Cyano-4'-propylbiphenyl | 58743-76-3 | Intermediate; can be hydrolyzed to the carboxylic acid | chemsrc.com |

| 4-Bromo-4'-propylbiphenyl | 58743-81-0 | Precursor for boronic acid formation or other couplings | chemsrc.com |

| 4-Propylbiphenyl | 10289-45-9 | Intermediate; can be functionalized to add the carboxylic acid | chemicalbook.com |

| 4-Propionylbiphenyl | 37940-57-1 | Intermediate; reduced to form the propyl group | chemicalbook.com |

Derivatization Strategies for this compound

This compound possesses two main sites for chemical modification: the carboxylic acid group and the propylphenyl moiety. These sites allow for the creation of a diverse range of derivatives for various applications, including as building blocks for liquid crystals or in pharmaceutical research. ontosight.aicymitquimica.com

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional group that can undergo numerous transformations to produce a variety of derivatives. ontosight.ai

Esterification: The most common derivatization is the conversion to an ester. This is typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol. Esters of this compound, such as (4-propylphenyl) 4-propylbenzoate, are synthesized for applications like liquid crystals. nih.gov

Amidation: The carboxylic acid can be converted into an amide by reacting it with an amine. This reaction often requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active ester intermediate that then reacts with the amine. researchgate.net Nickel catalysis can also be used for transformations involving benzamide (B126) precursors. orgsyn.org

Reduction: The carboxylic acid can be reduced to a primary alcohol, (4-(4-propylphenyl)phenyl)methanol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com

Silylation: For analytical purposes such as gas chromatography, the carboxylic acid can be converted to a more volatile trimethylsilyl (B98337) (TMS) ester using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | Amine (R-NH₂), Activating Agent (e.g., EDC) | Amide (-CONHR) |

| Reduction | LiAlH₄, followed by H₂O workup | Primary Alcohol (-CH₂OH) |

| Silylation | BSTFA | Silyl Ester (-COOSi(CH₃)₃) |

Modification of the Propylphenyl Group

The propylphenyl portion of the molecule also offers sites for further functionalization, either on the propyl chain or the aromatic ring.

Oxidation of the Propyl Group: The propyl side chain can be oxidized. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can potentially oxidize the propyl group to a carboxylic acid, which would yield biphenyl-4,4'-dicarboxylic acid. evitachem.com

Electrophilic Aromatic Substitution: The two phenyl rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. evitachem.com The positions of substitution are directed by the existing alkyl and carboxyl groups. Potential reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst to introduce a bromine atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Green Chemistry Approaches in Derivatization

The derivatization of carboxylic acids, such as this compound, is a fundamental process in organic synthesis. Green chemistry principles encourage the use of methods that reduce or eliminate the use of hazardous substances. Common derivatization reactions for carboxylic acids include esterification and amidation. libretexts.org

Esterification: The formation of esters from carboxylic acids is a widely used derivatization technique. libretexts.org Traditional methods often involve acid catalysts and can produce significant waste. Greener approaches to esterification focus on using biocatalysts, such as immobilized lipases. For instance, the lipase-catalyzed synthesis of propyl-phenyl acetate from benzoic acid and n-propanol has been demonstrated with high conversion rates. researchgate.net This enzymatic approach avoids harsh acidic conditions and can often be performed in greener solvents or even solvent-free systems.

Amidation: The formation of amides is another crucial derivatization. Microwave-assisted synthesis has emerged as a green technique for direct amidation of carboxylic acids and amines. nih.gov This method can be performed under solvent-free conditions, significantly reducing reaction times and simplifying product isolation. nih.gov

The following table summarizes green approaches for the derivatization of benzoic acid, which can be conceptually applied to its propylphenyl derivative.

| Derivatization Reaction | Conventional Method | Green Alternative | Key Advantages of Green Alternative |

| Esterification | Acid-catalyzed reaction with alcohol | Lipase-catalyzed esterification | Milder reaction conditions, high selectivity, reusable catalyst, reduced waste. researchgate.net |

| Amidation | Use of coupling agents, often with toxic byproducts | Microwave-assisted direct amidation | Solvent-free conditions, rapid reaction times, high yields, simplified workup. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. kahedu.edu.in Key areas of focus include the use of solvent-free reactions, microwave assistance, and optimizing atom economy.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often toxic, flammable, and contribute to pollution. These reactions can lead to improved yields, higher selectivity, and simpler experimental procedures. rsc.org For reactions involving carboxylic acids, solvent-free methods have been developed for reductions and other transformations. rsc.org For example, the reduction of carboxylic acids to alcohols using sodium borohydride (B1222165) can be achieved under solvent-free conditions by grinding the reactants together, sometimes with a catalyst. rsc.org While not a direct synthesis of this compound, these principles can be applied to its synthetic steps.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry. ajrconline.orgscispace.com Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. ajrconline.orgijprdjournal.com This is due to efficient and uniform heating of the reaction mixture. ijprdjournal.com

The synthesis of benzoic acid and its derivatives has been shown to benefit from microwave irradiation. For example, the oxidation of toluene (B28343) to benzoic acid, which traditionally takes several hours, can be completed in minutes under microwave conditions. scispace.com Similarly, the hydrolysis of esters to form carboxylic acids, like the conversion of methyl benzoate (B1203000) to benzoic acid, is significantly accelerated by microwave energy. kahedu.edu.in These examples highlight the potential for microwave-assisted techniques to be applied to the synthesis of this compound, likely in the oxidation or hydrolysis steps of a synthetic route. A study on the microwave-assisted synthesis of benzoic acid from benzanilide (B160483) demonstrated high purity and good yields with reduced energy consumption compared to conventional methods. ijprdjournal.com

| Reaction Type | Conventional Conditions | Microwave-Assisted Conditions | Reference |

| Oxidation of Toluene | 10-12 hours | 5 minutes | scispace.com |

| Hydrolysis of Methyl Benzoate | Not specified | Accelerated | kahedu.edu.in |

| Synthesis from Benzanilide | Longer heating times | Shorter reaction times, high purity | ijprdjournal.com |

Atom Economy and Sustainable Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgrsc.org A higher atom economy signifies a more sustainable process with less waste generation. libretexts.org The formula for calculating atom economy is:

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 libretexts.org

For the synthesis of this compound, achieving a high atom economy would involve choosing reaction pathways that are primarily addition reactions and minimize the formation of byproducts. rsc.orgdocbrown.info For example, a Suzuki coupling reaction, a common method for forming the biphenyl structure of this compound, can have a lower atom economy due to the use of stoichiometric bases and the generation of boronic acid waste.

Sustainable routes to benzoic acid derivatives are being explored, including those that utilize biomass-derived starting materials. For instance, a method has been developed for the synthesis of benzoic acid from quinic acid, a compound derivable from glucose. escholarship.org This approach avoids petroleum-based feedstocks. escholarship.org Another green route involves the Diels-Alder reaction of biomass-derived coumalic acid with ethylene (B1197577) to produce benzoates. rsc.org Applying such bio-based strategies to the synthesis of this compound could significantly enhance its sustainability profile.

Industrial Scale-Up Considerations for this compound Production

The industrial production of this compound, a compound used in research and potentially as an intermediate in manufacturing, requires careful consideration of scalability, cost-effectiveness, and safety. calpaclab.comthieme-connect.com A practical industrial process must be robust, high-yielding, and economically viable.

An example of scaling up the synthesis of a complex benzoic acid derivative is the production of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for certain pharmaceuticals. thieme-connect.com The process started from inexpensive dimethyl terephthalate (B1205515) and involved six steps, ultimately being successfully run on a 70 kg/batch scale. thieme-connect.com This highlights the multi-step nature of such syntheses and the importance of optimizing each step for yield and cost.

For this compound, a common synthetic route would likely involve a cross-coupling reaction, such as a Suzuki or Kumada coupling, to form the biphenyl core. Key considerations for scaling up such a process include:

Raw Material Sourcing: The availability and cost of starting materials, such as a brominated benzoic acid derivative and a propylphenylboronic acid (for Suzuki coupling), are critical.

Catalyst Selection and Cost: Palladium catalysts, often used in cross-coupling reactions, can be expensive. Optimizing catalyst loading, and implementing catalyst recovery and recycling protocols are essential for an economical process.

Reaction Conditions: Translating laboratory conditions (e.g., temperature, pressure, reaction time) to a large-scale reactor requires careful engineering to ensure consistent heat transfer and mixing.

Product Purification: Developing an efficient and scalable purification method, such as crystallization or distillation, is necessary to achieve the desired product purity (>98% is a common specification). tcichemicals.comchemimpex.com

Waste Management: The industrial process must account for the safe disposal or recycling of any byproducts and solvents, in line with environmental regulations.

The following table outlines some of the key challenges and potential solutions in the industrial scale-up of this compound synthesis.

| Challenge | Potential Solution |

| High cost of palladium catalyst | Use of high-activity catalysts at low loadings, catalyst recycling. |

| Sourcing of specialized starting materials | Developing cost-effective in-house synthesis routes for key intermediates. |

| Ensuring consistent product quality at scale | Implementing robust process controls and quality assurance measures. |

| Managing solvent and byproduct waste streams | Utilizing greener solvents, developing recycling streams for solvents and valuable byproducts. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 4-(4-Propylphenyl)benzoic acid, both ¹H and ¹³C NMR, alongside two-dimensional techniques, offer unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound presents a series of signals that correspond to the distinct proton environments within the molecule. The spectrum can be divided into the aliphatic region of the propyl group and the aromatic region of the biphenyl (B1667301) system.

The propyl group protons are expected to show characteristic splitting patterns. The terminal methyl (CH₃) protons typically appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The central methylene protons of the propyl chain would likely appear as a sextet or multiplet due to coupling with both the terminal methyl and the benzylic methylene protons. The benzylic methylene protons, being adjacent to the aromatic ring, would be deshielded and appear as a triplet.

In the aromatic region, the protons on the two phenyl rings give rise to a more complex set of signals. The para-substituted pattern of both rings leads to sets of doublets. The protons on the benzoic acid ring are influenced by the electron-withdrawing carboxylic acid group, causing them to resonate at a lower field compared to the protons on the propyl-substituted ring. A very broad singlet, corresponding to the acidic proton of the carboxylic acid group, is also anticipated at a significant downfield shift. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~12.0-13.0 | Broad Singlet | 1H, -COOH |

| ~8.10 | Doublet | 2H, Aromatic (ortho to -COOH) |

| ~7.70 | Doublet | 2H, Aromatic (meta to -COOH) |

| ~7.55 | Doublet | 2H, Aromatic (ortho to propyl group) |

| ~7.25 | Doublet | 2H, Aromatic (meta to propyl group) |

| ~2.60 | Triplet | 2H, -CH₂- (benzylic) |

| ~1.65 | Sextet/Multiplet | 2H, -CH₂- (central) |

| ~0.95 | Triplet | 3H, -CH₃ |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. Due to the molecule's symmetry, several pairs of carbon atoms are chemically equivalent, leading to fewer signals than the total number of carbons.

The spectrum is expected to show a signal for the carbonyl carbon of the carboxylic acid group at a significant downfield shift, typically in the range of 167-173 ppm. rsc.orgdocbrown.info The aromatic region will contain signals for the eight distinct carbon environments of the biphenyl core. The quaternary carbons (to which the other ring and the functional groups are attached) can be distinguished from the protonated carbons. The carbons of the propyl group will appear in the aliphatic region of the spectrum, with the benzylic carbon showing a lower field shift compared to the other two aliphatic carbons. fiu.educhemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~145 | Aromatic C (quaternary, attached to -COOH) |

| ~143 | Aromatic C (quaternary, attached to propyl) |

| ~139 | Aromatic C (quaternary, C-C biphenyl link) |

| ~130 | Aromatic C-H (ortho to -COOH) |

| ~129 | Aromatic C-H (meta to propyl) |

| ~128 | Aromatic C (quaternary, C-C biphenyl link) |

| ~127 | Aromatic C-H (meta to -COOH) |

| ~126 | Aromatic C-H (ortho to propyl) |

| ~38 | -CH₂- (benzylic) |

| ~24 | -CH₂- (central) |

| ~14 | -CH₃ |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

While 1D NMR provides essential data, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the propyl chain (CH₃ to central CH₂ to benzylic CH₂) and also confirm the through-bond connectivities of the protons within each aromatic ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments of the protonated aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy and Vibrational Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a characteristic fingerprint.

The FT-IR spectrum of this compound is dominated by absorptions characteristic of a carboxylic acid and an aromatic system. nih.gov A key feature is an extremely broad absorption band in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com

The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band. For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com Other significant absorptions include the C-O stretching and O-H bending vibrations of the carboxyl group, as well as C-H stretching and C=C in-ring stretching vibrations from the aromatic rings and the propyl group. docbrown.infovscht.cz

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid Dimer |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl) |

| 1710 - 1680 | C=O Stretch (strong) | Carboxylic Acid |

| 1610 - 1580 | C=C Stretch (in-ring) | Aromatic |

| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid |

| 960 - 900 | O-H Bend (out-of-plane, broad) | Carboxylic Acid |

Note: Wavenumber ranges are typical for the indicated functional groups.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. nih.gov

The C=C stretching vibrations of the biphenyl system typically give rise to intense bands in the 1600-1580 cm⁻¹ region. The carbonyl C=O stretch, while strong in the IR, is generally weaker in the Raman spectrum of carboxylic acids. ias.ac.in The aliphatic C-H stretching vibrations of the propyl group would also be visible. The symmetric "ring breathing" mode of the para-substituted rings is another characteristic Raman signal, often appearing as a strong, sharp band.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group / Moiety |

| 3100 - 3050 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl) |

| ~1610 | C=C Ring Stretch (strong) | Biphenyl System |

| ~1280 | Ring Breathing / C-C Stretch | Biphenyl System |

| ~1000 | Ring Breathing (symmetric) | p-Substituted Phenyl |

Note: Expected shifts are based on general principles and data for similar compounds.

Computational Vibrational Analysis and Spectral Assignment

Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the vibrational modes of this compound. scirp.org By employing basis sets such as B3LYP/6-311++G, researchers can calculate the optimized molecular geometry and predict the vibrational frequencies. scirp.org These theoretical calculations provide a basis for assigning the experimentally observed bands in the Fourier-Transform Infrared (FTIR) and FT-Raman spectra. scirp.org

The vibrational analysis involves the assignment of specific molecular motions to the observed spectral peaks. For instance, in aromatic compounds, C-H stretching vibrations typically appear in the 3080–3010 cm⁻¹ region. mdpi.com For a related compound, 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, C-H stretching vibrations were calculated and observed in this range. mdpi.com Similarly, the characteristic C=O stretching vibration of the carboxylic acid group is generally found in the 1740–1660 cm⁻¹ range. mdpi.com The O-H stretching vibration, often appearing as a broad band, is expected between 3600 and 3400 cm⁻¹, and its position can be influenced by hydrogen bonding. mdpi.com The calculated Potential Energy Distribution (PED) helps in quantifying the contribution of different internal coordinates to each normal mode, allowing for a precise assignment of complex vibrations involving C-C stretching and various bending modes. mdpi.comactascientific.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching (Carboxylic Acid) | 3600 - 3400 | mdpi.com |

| C-H Stretching (Aromatic) | 3080 - 3010 | mdpi.com |

| C=O Stretching (Carboxylic Acid) | 1740 - 1660 | mdpi.com |

| C-N Stretching | 1400 - 1200 | actascientific.com |

| C-H In-plane Bending | 1300 - 1000 | actascientific.com |

| C-H Out-of-plane Bending | 1000 - 750 | actascientific.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a key technique for studying the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

Analysis of Electronic Absorption Bands

The UV-Vis spectrum of aromatic compounds like this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. libretexts.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. libretexts.org The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (like those on the oxygen atoms of the carboxylic acid) to a π* antibonding orbital, are generally weaker. libretexts.org

For the parent compound, benzoic acid, in an aqueous solution at acidic pH, two main absorption bands are observed: a B-band around 230 nm and a broader C-band around 274 nm. rsc.org The presence of conjugated systems, such as the two phenyl rings in this compound, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to benzene (B151609). msu.edu The specific wavelengths of maximum absorption (λmax) are determined by the molecular structure and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. youtube.comscribd.com The interactions between the solute and solvent molecules can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. youtube.com

For π → π* transitions, polar solvents tend to cause a bathochromic (red) shift, meaning the λmax increases. This is because the excited state (π) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by a polar solvent, reducing the energy gap for the transition. youtube.com Conversely, for n → π transitions, polar solvents typically induce a hypsochromic (blue) shift, decreasing the λmax. youtube.com This occurs because the non-bonding (n) orbital is more stabilized by the polar solvent than the π* orbital, thus increasing the energy gap. youtube.com Studies on benzoic acid have shown that its absorption maxima shift in different solvents like benzene, ethanol, and N,N-dimethylformamide, demonstrating the impact of solvent polarity. dergipark.org.tr

| Transition Type | Effect of Increasing Solvent Polarity | Spectral Shift | Reference |

|---|---|---|---|

| π → π | Stabilizes π more than π | Bathochromic (Red Shift) | youtube.com |

| n → π | Stabilizes n more than π | Hypsochromic (Blue Shift) | youtube.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjstonline.com For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. While some carboxylic acids can be analyzed directly, derivatization is often employed to increase volatility. rjstonline.com

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which creates a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound (molecular weight 240.3 g/mol ), the mass spectrum would show a molecular ion peak at m/z 240. Key fragment ions would likely arise from the cleavage of the propyl group and the loss of the carboxylic acid moiety. The PubChem database lists major peaks for this compound at m/z values of 240, 211, 165, and 119. nih.gov The peak at m/z 211 could correspond to the loss of an ethyl group (C₂H₅), and the peak at m/z 165 could result from the loss of the entire propyl group and a subsequent rearrangement or further fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing compounds that are not suitable for GC-MS, such as those that are non-volatile or thermally labile. chromatographyonline.com The compound is first separated by liquid chromatography and then introduced into the mass spectrometer, often using a softer ionization technique like electrospray ionization (ESI). chromatographyonline.com

In LC-MS analysis, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. chromatographyonline.com This allows for the unambiguous determination of the molecular weight. frontiersin.org The mobile phase used in LC often contains additives like formic acid to promote ionization. sielc.com Fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS) to provide structural information similar to that obtained from GC-MS. chromatographyonline.com This technique is widely used for the analysis of various organic acids in complex mixtures. chromatographyonline.com

| Technique | Ionization Method | Expected Molecular Ion (m/z) | Observed/Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | 240 (M⁺) | 211, 165, 119 | nih.gov |

| LC-MS | Electrospray Ionization (ESI) | 241 ([M+H]⁺) or 239 ([M-H]⁻) | - | chromatographyonline.comfrontiersin.org |

X-ray Crystallography and Solid-State Structure

The analysis of the crystal structure is fundamental to understanding the macroscopic properties of the material, as the solid-state packing and intermolecular forces dictate characteristics such as melting point, solubility, and even its optical properties. For derivatives of benzoic acid, X-ray crystallography typically reveals highly ordered structures governed by strong and directional intermolecular interactions.

Table 1: Crystallographic Data Source

| Compound Name | Formula | CCDC Deposition Number |

|---|

The crystal structure of this compound is largely dictated by the powerful hydrogen bonding capabilities of the carboxylic acid functional group. In the solid state, carboxylic acids characteristically form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between two molecules. This interaction is a robust and highly directional supramolecular synthon that strongly influences the crystal packing.

The conformation of the this compound molecule in the solid state is a critical aspect of its structure, defined by the relative orientation of its constituent parts. A key conformational parameter is the dihedral angle between the two phenyl rings of the biphenyl core. This angle determines the degree of twist between the planes of the two aromatic systems.

In the solid state, this dihedral angle is a result of the balance between intramolecular steric hindrance and the demands of efficient crystal packing. The biphenyl unit is generally not planar due to steric repulsion between the ortho-hydrogens on adjacent rings. The specific value of this angle, determined from the X-ray diffraction data, provides insight into the molecule's three-dimensional shape. The propyl group is typically found in an extended, low-energy conformation. The precise torsional angles within the molecule are fixed in the crystalline form, representing a low-energy conformational state.

Table 2: Key Conformational Features

| Structural Feature | Description | Significance |

|---|---|---|

| Biphenyl Core | The two phenyl rings are twisted relative to each other. | The non-planar conformation minimizes steric strain. |

| Carboxylic Acid Group | The -COOH group is involved in dimeric hydrogen bonding. | This is the primary interaction governing crystal packing. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations offer a robust framework for examining the electronic structure and related properties of 4-(4-propylphenyl)benzoic acid. These calculations are foundational for understanding its chemical behavior.

Theoretical geometry optimization of this compound, often performed using methods like B3LYP with a 6-311++G(d,p) basis set, is crucial for determining the most stable three-dimensional arrangement of its atoms. vjst.vnresearchgate.net This process yields a minimum energy structure, providing key data on bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure, derived from these optimized geometries, helps in understanding the distribution of electrons within the molecule, which is fundamental to its chemical properties. chemrxiv.org

| Parameter | Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-C (biphenyl link) | Value | e.g., B3LYP/6-311G(d,p) |

| C=O (carboxyl) | Value | e.g., B3LYP/6-311G(d,p) |

| O-H (carboxyl) | Value | e.g., B3LYP/6-311G(d,p) |

This table is illustrative. Actual values would be populated from specific DFT calculation outputs.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. irjweb.comscirp.org A smaller gap suggests higher reactivity. scirp.org For benzoic acid derivatives, these calculations are typically performed using DFT methods. vjst.vnresearchgate.net

Table 2: Theoretical Frontier Orbital Energies and Related Properties (Note: The values presented are for illustrative purposes based on general DFT studies of similar compounds, as specific values for this compound were not found.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential (I ≈ -EHOMO) | Value |

This table is illustrative. Actual values would be populated from specific DFT calculation outputs.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. wolfram.com It helps in identifying the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netwuxiapptec.com For this compound, the MEP map would highlight the electronegative oxygen atoms of the carboxylic acid group as sites susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a region of positive potential. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species, including sites for hydrogen bonding. researchgate.net

Global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, softness, and Fukui functions, provide quantitative measures of chemical reactivity. irjweb.com Fukui functions, in particular, are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks within a molecule. scm.comfaccts.deresearchgate.net The function f(r) indicates the change in electron density at a point r when the total number of electrons in the molecule changes. faccts.de This analysis can pinpoint specific atoms within the this compound structure that are most reactive.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and interactions in different phases.

MD simulations can be employed to explore the conformational landscape of this compound in both the gas phase and in solution. unimi.itmdpi.com These simulations track the movements of atoms over time, revealing the preferred orientations of the phenyl rings relative to each other and the rotation of the propyl and carboxylic acid groups. This is particularly important for understanding how the molecule's shape might change in different environments, which can influence its physical and biological properties. For instance, the presence of a solvent can affect the stability of certain conformations through intermolecular interactions like hydrogen bonding. unimi.it

Dimerization and Supramolecular Assembly in the Gas Phase

Theoretical investigations into the behavior of aromatic carboxylic acids in the gas phase reveal a strong tendency for dimerization. mdpi.com This phenomenon is primarily driven by the formation of stable hydrogen bonds. For molecules structurally similar to this compound, such as other substituted benzoic acids, computational studies have provided significant insights into these non-covalent interactions. mdpi.com

A comprehensive study on 4-n-propyloxybenzoic acid, a related aromatic carboxylic acid, utilized gas electron diffraction (GED), mass spectrometry (MS), and quantum chemical (QC) calculations to investigate its vapor state. mdpi.com The research established that even at elevated temperatures, the gas phase contains a significant fraction of dimeric species, which can be as high as 20 mol%. mdpi.com These dimers are characterized by a cyclic structure stabilized by two powerful O-H···O hydrogen bonds between the carboxyl groups of the two interacting molecules. mdpi.com

Quantum chemical calculations, specifically using density functional theory (DFT) methods like B97D/6-311++G**, have been employed to estimate the intermolecular interaction energy in these acid dimers. mdpi.com The calculated energy for the dimer of the analogous 4-n-propyloxybenzoic acid was found to be greater than 84 kJ/mol, a significant value that accounts for the notable presence of these dimers in the gas phase. mdpi.com The geometry of the hydrogen-bonded COOH···HOOC fragment is remarkably consistent across different carboxylic acids, with an O···O distance in the gaseous dimer calculated to be approximately 2.574 Å, which is very close to the distance observed in the solid crystalline state (2.611 Å). mdpi.com This indicates a robust and well-defined supramolecular synthon that persists even in the absence of a solvent or crystal lattice. The presence of ions with masses corresponding to the dimer in mass spectrometry experiments further corroborates the existence of these assemblies in the gas phase. mdpi.com

These findings strongly suggest that this compound would behave similarly, forming highly stable, cyclically hydrogen-bonded dimers as the primary form of supramolecular assembly in the gas phase.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the physicochemical properties of chemical substances and their biological activities. ajrconline.org The core principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the variations in their observed biological or chemical activities. ajrconline.orgdergipark.org.tr QSAR models are powerful tools in drug design and chemical research for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. ajrconline.orgijpsonline.com

The development of a QSAR model involves correlating dependent variables (the activity of interest) with independent variables, which are molecular descriptors representing the physicochemical properties of the compounds. dergipark.org.tr

QSAR studies rely on molecular descriptors that quantify various aspects of a molecule's structure. These descriptors are typically categorized into several classes, including hydrophobic, electronic, and steric parameters. slideshare.net While specific QSAR models for this compound are not detailed in the available literature, the parameters that would be central to such a study can be predicted using computational software and databases. These predicted parameters serve as the independent variables in a QSAR equation. mlsu.ac.in

Key physicochemical parameters relevant to QSAR studies include:

Hydrophobicity Parameters : The most common descriptor for hydrophobicity is the logarithm of the partition coefficient, LogP. slideshare.net It measures a compound's distribution between an oily (octanol) and an aqueous phase, indicating its ability to cross cell membranes.

Electronic Parameters : These descriptors quantify the electronic aspects of a molecule, such as its ability to donate or withdraw electrons, which is crucial for receptor-ligand interactions. The Hammett constant (σ) is a classic example used for substituents on aromatic rings. mlsu.ac.in

Steric Parameters : These parameters describe the size and shape of the molecule or its substituents. mlsu.ac.in Descriptors like Molar Refractivity (MR) and STERIMOL parameters are used to quantify the steric bulk, which can influence how a molecule fits into a binding site. mlsu.ac.in

Below is a table of computationally predicted physicochemical parameters for this compound.

| Parameter Type | Descriptor | Predicted Value | Source |

| Hydrophobicity | XLogP3 | 4.8 | PubChem nih.gov |

| Molecular Size | Molecular Weight | 240.3 g/mol | PubChem nih.gov |

| Polarity | Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem nih.gov |

| Structural | Rotatable Bond Count | 3 | PubChem nih.gov |

| Hydrogen Bonding | Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bonding | Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

This table is generated based on computational predictions and may not represent experimentally determined values.

A critical step in QSAR modeling is the validation of the generated mathematical model to ensure its statistical significance and predictive power. dergipark.org.tr This is achieved by correlating the values predicted by the QSAR equation with experimentally determined data.

The process involves dividing a dataset of compounds into a "training set," used to build the model, and a "test set," used to validate it. dergipark.org.tr The predictive ability of the model is assessed using several statistical metrics:

Coefficient of Determination (R²) : This value indicates the proportion of variance in the dependent variable (experimental activity) that is predictable from the independent variables (physicochemical parameters). An R² value close to 1.0 suggests a good fit for the training set. nih.gov

Cross-validated Coefficient of Determination (q² or R²cv) : This is a more robust metric for predictivity, often calculated using the leave-one-out (LOO) method. A high q² value (typically > 0.5) indicates good internal predictive ability of the model. nih.gov

Predicted R² (pred_r²) : This metric evaluates the model's ability to predict the activity of the external test set compounds. It provides the most stringent test of a model's predictive power on new data. ijpsonline.com

For a QSAR model involving benzoic acid derivatives, a study on their aquatic toxicities demonstrated a robust model with an R² of 0.759 and an R²cv of 0.728, indicating a strong correlation between the selected descriptors and the experimental outcome. nih.gov If a QSAR model were to be developed for this compound and its analogues, its reliability would be judged by achieving statistically significant values for these validation metrics.

Applications and Advanced Materials Research

Liquid Crystalline Materials Development

The rod-like shape and anisotropic properties of 4-(4-Propylphenyl)benzoic acid and its derivatives are fundamental to their use in the development of liquid crystalline materials. These materials are crucial for technologies such as displays and sensors.

The molecular structure of this compound is inherently suited for the creation of liquid crystals, known as mesogens. The design of these materials hinges on specific molecular features that promote the formation of phases with long-range orientational order. The contribution of each part of the this compound molecule is critical to its function as a liquid crystal precursor.

The key structural features include:

A rigid biphenyl (B1667301) core: This aromatic section provides the necessary structural rigidity and linearity, which is a primary requirement for molecules to align collectively along a common axis. This alignment is the basis of liquid crystallinity.

A terminal propyl group: This flexible alkyl chain influences the melting point and the temperature range over which the liquid crystalline phase is stable. By modifying the length of this chain, researchers can tune the physical properties of the resulting material.

A terminal carboxylic acid group: This functional group is pivotal as it facilitates the formation of strong intermolecular hydrogen bonds. This leads to the creation of dimers, effectively elongating the molecule and enhancing the molecular anisotropy, which promotes the stability of the liquid crystal phase. nih.govnih.gov

The combination of these elements results in a calamitic (rod-shaped) molecule, a common motif in many liquid crystal designs. tubitak.gov.tr The strong nematogenic characteristics, or the tendency to form a nematic phase, are a direct result of this well-defined, anisotropic molecular shape. mdpi.com

Table 1: Structural Features of this compound and Their Role in Liquid Crystal Design

| Structural Component | Chemical Moiety | Role in Liquid Crystal Formation |

|---|---|---|

| Rigid Core | Biphenyl | Provides structural rigidity and a linear, rod-like shape essential for anisotropic alignment. |

| Flexible Tail | Propyl Group (-C₃H₇) | Influences melting point and the stability range of the mesophase. |

| Functional Group | Carboxylic Acid (-COOH) | Promotes dimerization via hydrogen bonding, increasing molecular length and thermal stability of the liquid crystal phase. nih.govnih.gov |

The carboxylic acid functionality of this compound serves as a versatile chemical handle for synthesizing more complex liquid crystalline materials, such as esters and polymers.

Liquid Crystal Esters: Esterification is a common strategy to create novel liquid crystal compounds with tailored properties. The carboxylic acid group of this compound can be reacted with various phenolic or alcoholic compounds to produce a diverse library of liquid crystal esters. A typical reaction involves condensation of the acid with a selected phenol (B47542) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). tubitak.gov.trnih.gov This synthetic route allows for the systematic modification of the molecular structure to control the mesophase behavior and transition temperatures.

Liquid Crystal Polymers (LCPs): this compound can also be incorporated as a monomeric unit in the synthesis of liquid crystal polymers. These polymers have rigid, rod-like segments in their backbone, which allows them to exhibit liquid crystalline behavior in the melt phase. mdpi.com For example, it can be used in polycondensation reactions to form aromatic polyesters. mdpi.comgoogle.com The inclusion of the rigid 4-(4-propylphenyl)benzoyl unit into the polymer chain imparts the necessary stiffness for the formation of ordered, anisotropic polymer melts, which are valued for their high strength and thermal stability. mdpi.com

Liquid crystals are broadly classified into two categories based on the primary stimulus that induces the ordered phase: thermotropic and lyotropic.

Thermotropic Liquid Crystals: These materials exhibit liquid crystalline phases as a function of temperature. nih.gov Derivatives of this compound, particularly the esters and polymers, are predominantly thermotropic. nih.gov Upon heating from a solid state, they transition into one or more liquid crystal phases (such as nematic or smectic) before becoming an isotropic liquid at higher temperatures. The specific phase and the transition temperatures are dictated by the molecular structure, including the nature of the ester linkage and the length of any alkyl chains. aps.org

Lyotropic Liquid Crystals: These phases are formed when an amphiphilic compound is dissolved in a suitable solvent, with the phase behavior being dependent on both temperature and concentration. nih.govresearchgate.net While this compound itself is not typically used in lyotropic systems, its core structure can be chemically modified to create amphiphilic molecules. By attaching a hydrophilic head group to the rigid aromatic core, it is possible to design derivatives that exhibit lyotropic behavior in solvents like water. nih.govnih.gov In such systems, molecules self-assemble into ordered aggregates like lamellar or columnar structures. nih.govnih.gov

Table 2: Liquid Crystalline Phase Types and Influencing Factors

| Phase Type | Inducing Factor | Description | Structural Factors Favoring Formation |

|---|---|---|---|

| Thermotropic | Temperature | Mesophases appear within a specific temperature range between the solid and isotropic liquid states. nih.gov | Rigid, calamitic (rod-like) molecular shape; strong intermolecular interactions. |

| Lyotropic | Solvent Concentration | Mesophases form at specific concentrations of a solute in a solvent. nih.govmdpi.com | Amphiphilic molecular structure (containing both hydrophilic and hydrophobic parts). |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The distinct structural features of this compound make it an excellent building block for the construction of well-defined supramolecular architectures through self-assembly.

The most significant non-covalent interaction governing the self-assembly of this compound is hydrogen bonding. nih.govscispace.com The carboxylic acid group is a strong hydrogen bond donor and acceptor. Two molecules of this compound readily associate to form a stable, cyclic dimer through two O-H···O=C hydrogen bonds. nih.govresearchgate.net

This dimerization is a highly directional and specific interaction that effectively doubles the length of the molecular unit. nih.gov The resulting dimer possesses a more pronounced rod-like shape and greater rigidity compared to the individual monomer, which significantly enhances its ability to form liquid crystalline phases. nih.gov This hydrogen-bonded dimer motif is a robust and recurring feature in the crystal engineering of carboxylic acids and is a primary driver for creating ordered, self-assembled structures. nih.govmostwiedzy.pl Studies have confirmed the presence of such dimers not only in the solid and liquid crystalline states but also in the gas phase. nih.gov

The predictable and robust nature of the hydrogen-bonded dimer makes this compound a valuable synthon for designing complex self-assembled systems. The process of molecular self-assembly is driven by the spontaneous organization of molecules into stable, well-defined structures under specific conditions. researchgate.netnih.gov

In the case of this compound and its derivatives, self-assembly is governed by a combination of intermolecular forces:

Hydrogen Bonding: As the primary interaction, it directs the formation of dimers or extended chains. nih.govnih.gov

π-π Stacking: The aromatic biphenyl cores can stack on top of one another, contributing to the stability and order of the assembled structure. mostwiedzy.pl

Van der Waals Forces: These interactions between the propyl chains and other parts of the molecules help to pack the molecules efficiently.

By leveraging these interactions, researchers can design materials with specific functions. For instance, benzoic acid derivatives have been used to create supramolecular gels, where molecules self-assemble into long fibers that entangle to form a three-dimensional network capable of immobilizing a solvent. researchgate.netnih.gov The ability to control the assembly process by modifying the molecular structure allows for the creation of new functional materials for applications in areas like sensing and molecular recognition. nih.govresearchgate.net

Table 3: Intermolecular Forces in the Self-Assembly of this compound

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid groups (O-H···O=C). nih.govscispace.com | Primary driving force for the formation of stable dimers, which act as the fundamental building blocks. nih.gov |

| π-π Stacking | Non-covalent interaction between the electron clouds of adjacent aromatic biphenyl rings. mostwiedzy.pl | Stabilizes the ordered packing of the rigid cores, promoting columnar or layered arrangements. |

| Van der Waals Forces | Weaker, non-directional forces arising from temporary fluctuations in electron density. | Facilitate the close packing of the aliphatic propyl chains and contribute to the overall stability of the assembled structure. |

Stimuli-Responsive Supramolecular Architectures

This compound is a notable compound in the field of supramolecular chemistry, primarily due to its molecular structure which is conducive to forming ordered, stimuli-responsive assemblies. The molecule's elongated, rod-like shape, consisting of a biphenyl core, a flexible propyl tail, and a carboxylic acid headgroup, facilitates self-assembly through a combination of directional hydrogen bonds and anisotropic van der Waals interactions. The carboxylic acid moiety is particularly significant as it can form strong, predictable hydrogen-bonded dimers, which act as a primary driver for creating larger supramolecular structures.

These self-assembled architectures, particularly in the formation of liquid crystals, are highly sensitive to external stimuli such as temperature. The transitions between different liquid crystalline phases (e.g., nematic, smectic) and the isotropic liquid phase occur at specific temperatures, making materials derived from this compound thermo-responsive. mdpi.comsciopen.com This behavior is fundamental to their application in smart materials. Research on analogous compounds, such as 4-(4-heptylphenyl)benzoic acid, has demonstrated the ability to form self-assembled monolayers that can vertically align liquid crystals, showcasing how these molecules can be used to construct complex, functional, and responsive devices. researchgate.net The formation of these ordered layers is driven by hydrogen bonding between the carboxylic acid group and a substrate. researchgate.net The resulting supramolecular structures can be manipulated by thermal energy, which disrupts the delicate balance of intermolecular forces, leading to a change in the material's bulk properties. mdpi.comnih.gov

Intermediate in Organic Synthesis and Pharmaceutical Development

This compound is classified as a key building block in several areas of chemical synthesis. cymitquimica.comtcichemicals.com Its bifunctional nature, with a modifiable carboxylic acid group and a biphenyl core that can undergo further substitution, makes it a versatile intermediate for constructing more complex molecules. It is frequently used in the synthesis of liquid crystal materials, where the biphenyl core forms the rigid mesogenic unit. tubitak.gov.tr

In addition to materials science, carboxylic acids in general are widely used as intermediates in the synthesis of a vast number of organic compounds, including many that are vital to the pharmaceutical industry. nih.gov While specific large-scale pharmaceutical applications of this compound itself are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

The benzoic acid moiety is a fundamental structural unit found in numerous bioactive compounds and pharmaceuticals. preprints.orgnih.gov Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. preprints.orgnih.govmdpi.com The biphenyl scaffold is also a privileged structure in medicinal chemistry, appearing in various therapeutic agents.

Therefore, this compound serves as a valuable precursor for synthesizing novel compounds with potential biological activity. mdpi.com By modifying the carboxylic acid group (e.g., through esterification or amidation) or by adding different functional groups to the aromatic rings, chemists can generate libraries of new chemical entities for biological screening. The lipophilic propyl group can be systematically varied to modulate properties like membrane permeability and target binding affinity, which are crucial for the development of effective therapeutic agents. mdpi.com

In drug discovery, a molecular scaffold is a core structure from which a series of related compounds can be synthesized to investigate structure-activity relationships (SAR). The benzoic acid scaffold is employed to synthesize a wide variety of potent, biologically active compounds. nih.gov The this compound structure, which combines the benzoic acid moiety with a biphenyl system, represents a promising scaffold for developing new therapeutic agents. researchgate.net

Phenolic moieties, which are related to the benzoic acid core, are recognized for their potent biological activities and their ability to interact with a diverse array of biological targets through mechanisms like hydrogen bonding and oxidation. nih.gov The biphenyl-carboxylic acid framework allows for systematic chemical modifications. For instance, the propyl group can be replaced with other alkyl or alkoxy chains, and the phenyl rings can be substituted with various functional groups to optimize interactions with a specific biological target, such as an enzyme or a receptor. This systematic approach is a cornerstone of modern medicinal chemistry, enabling the development of more potent and selective drugs. nih.gov

The primary role of this compound in materials science is as a component in the formulation of liquid crystals. cymitquimica.comtcichemicals.com Its rigid, calamitic (rod-like) molecular shape is a prerequisite for the formation of mesophases—states of matter intermediate between a crystalline solid and an isotropic liquid. scilit.com The biphenyl core provides rigidity, while the terminal propyl group adds flexibility and influences the transition temperatures and type of liquid crystal phase formed.

It is often used as a mesogen or as a component in mixtures that exhibit nematic or smectic phases, which are the basis for liquid crystal display (LCD) technology. The ability of these molecules to align under the influence of an electric field allows for the modulation of light, which is the fundamental principle behind LCDs. Furthermore, derivatives of this compound are used as intermediates in the synthesis of side-chain liquid crystal polymers, where the mesogenic units are attached to a flexible polymer backbone. nih.gov Such polymers combine the properties of liquid crystals with the processability of polymers, opening avenues for applications in optical films, sensors, and other advanced materials. mdpi.comcore.ac.uk

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₂ cymitquimica.com |

| Molecular Weight | 240.30 g/mol nih.gov |

| CAS Number | 88038-94-2 nist.gov |

| Appearance | White to off-white powder/crystal tcichemicals.com |

| Melting Point | 222-226 °C chemdad.com |

| IUPAC Name | this compound nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Propylphenyl)benzoic Acid with high purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the propylphenyl group to the benzoic acid backbone. For example, coupling 4-bromobenzoic acid with 4-propylphenylboronic acid under palladium catalysis can yield the target compound. Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Use fume hoods and personal protective equipment (gloves, goggles) during handling, as benzoic acid derivatives may irritate mucous membranes. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) can assess shelf life .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm substituent positions and purity. FT-IR can validate the carboxylic acid group (stretching at ~2500–3300 cm). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. For crystalline samples, powder X-ray diffraction (PXRD) ensures phase purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) using SHELX software resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : SCXRD data collected at low temperature (e.g., 100 K) minimizes thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding analysis (via PLATON) clarifies supramolecular interactions. Disordered propyl groups can be modeled using PART instructions in SHELX .

Q. What strategies reconcile conflicting biological activity data for this compound across different experimental models?

- Methodological Answer : Conduct meta-analyses of dose-response curves across cell lines (e.g., HEK-293 vs. HeLa) to identify model-specific biases. Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust experimental conditions (e.g., serum-free media) to reduce off-target effects .

Q. Which computational modeling approaches predict the interaction mechanisms of this compound with enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with flexible side-chain sampling identifies binding poses. Molecular dynamics (MD) simulations (AMBER/CHARMM) over 100 ns trajectories assess stability of ligand-protein complexes. Quantum mechanics/molecular mechanics (QM/MM) calculations elucidate electronic interactions at active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.